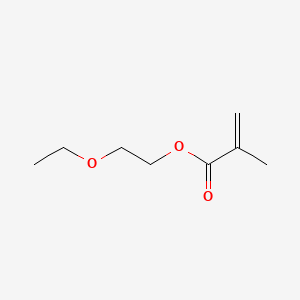
2-Ethoxyethyl methacrylate
Cat. No. B1206410
Key on ui cas rn:
2370-63-0
M. Wt: 158.19 g/mol
InChI Key: SFPNZPQIIAJXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994025
Procedure details


In the same way as the embodiment 1, synthesis of terpolymer was performed using 3.4 grams (0.0166 mols) of tricyclodecanylacrylate, 0.7 grams (0.0083 mols) of methacrylic acid, and 5 grams (0.0166 mols) of adamantyloxyethoxyethyl methacrylate, which is a compound having been obtained in the synthesis example 7, in place of ethoxyethyl methacrylate. As a result, there was obtained 5.4 grams of poly (tricyclodecylacrylate-adamantyloxyethoxyethyl methacrylate-methacrylic acid). The yield was 60%.
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Reaction Step One


Name
adamantyloxyethoxyethyl methacrylate
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C1(C(C2CCCCCCCCC2)=C(C2CCCCCCCCC2)C([O-])=O)CCCCCCCCC1.C(O)(=O)C(C)=C.[C:42]([O:47][CH2:48][CH2:49][O:50][CH2:51][CH2:52]OC12CC3CC(CC(C3)C1)C2)(=[O:46])[C:43]([CH3:45])=[CH2:44]>>[C:42]([O:47][CH2:48][CH2:49][O:50][CH2:51][CH3:52])(=[O:46])[C:43]([CH3:45])=[CH2:44]
|
Inputs


Step One
|
Name
|
tricyclodecanylacrylate
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCCCC1)C(=C(C(=O)[O-])C1CCCCCCCCC1)C1CCCCCCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Three
|
Name
|
adamantyloxyethoxyethyl methacrylate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCOCCOC12CC3CC(CC(C1)C3)C2
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In the same way as the embodiment 1, synthesis of terpolymer
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCOCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
